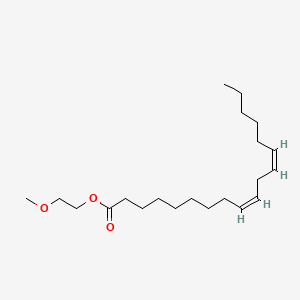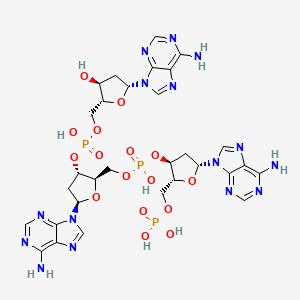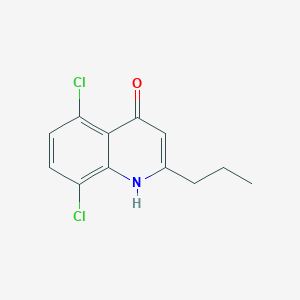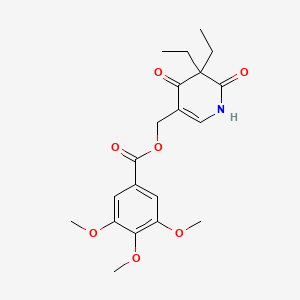
Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester is an organic compound with a complex structure that includes a benzoic acid derivative and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester typically involves the methoxylation of gallic acid using dimethyl sulfate. The reaction is carried out by adding water, gallic acid, and dimethyl sulfate to a reaction vessel, followed by the gradual addition of sodium hydroxide solution at a temperature of 15-35°C. The mixture is stirred at around 40°C for half an hour, after which a second batch of dimethyl sulfate is added, and sodium hydroxide solution is added until the pH reaches 8-9. The reaction continues for another hour, followed by cooling, filtration, washing, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts, such as tetrabutylammonium bromide, can enhance the efficiency of the methoxylation and esterification reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of dyes, inks, and photographic developers.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it can modulate metabolic pathways by influencing key enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler derivative with similar methoxy groups but lacking the pyridine ring.
Gallic acid trimethyl ether: Another methoxylated derivative of gallic acid.
Trimethylgallic acid: Similar in structure but with different functional groups.
Propriétés
Numéro CAS |
55798-57-7 |
|---|---|
Formule moléculaire |
C20H25NO7 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
(5,5-diethyl-4,6-dioxo-1H-pyridin-3-yl)methyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H25NO7/c1-6-20(7-2)17(22)13(10-21-19(20)24)11-28-18(23)12-8-14(25-3)16(27-5)15(9-12)26-4/h8-10H,6-7,11H2,1-5H3,(H,21,24) |
Clé InChI |
PYPJQQVSWUHBLH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)C(=CNC1=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)

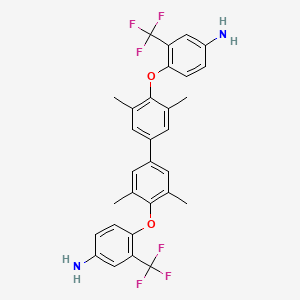
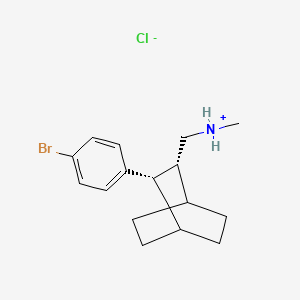
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)


